molecular formula C8H18N2O2 B1385104 N-Ethyl-3-[(2-methoxyethyl)amino]propanamide CAS No. 1040692-18-9

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

Cat. No.: B1385104
CAS No.: 1040692-18-9
M. Wt: 174.24 g/mol
InChI Key: OEFGKGRDMZVWNM-UHFFFAOYSA-N
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Description

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an ethyl group, a methoxyethyl group, and a propanamide group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with ethylamine and 2-methoxyethanol as the primary starting materials.

  • Reaction Steps: The process involves the reaction of ethylamine with 2-methoxyethanol under controlled conditions to form an intermediate compound. This intermediate is then reacted with propanamide to yield the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is continuously monitored, and the product is purified through distillation or crystallization.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Compounds with different alkyl or aryl groups attached.

Biochemical Analysis

Biochemical Properties

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with specific enzymes involved in metabolic pathways, although detailed information on these interactions is limited . The nature of these interactions typically involves binding to active sites or allosteric sites on enzymes, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell behavior, such as altered proliferation, differentiation, or apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Threshold effects and dose-response relationships are important considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects on cellular processes.

Scientific Research Applications

Chemistry: N-Ethyl-3-[(2-methoxyethyl)amino]propanamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active molecules. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-Ethyl-3-[(2-methoxyethyl)amino]propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • N-Ethyl-2-methoxyethanamine: Similar in structure but with a different amine group.

  • N-Methyl-3-[(2-methoxyethyl)amino]propanamide: Similar amide group but with a methyl group instead of ethyl.

  • N-Ethyl-3-[(2-hydroxyethyl)amino]propanamide: Similar amide group but with a hydroxyethyl group instead of methoxyethyl.

Uniqueness: N-Ethyl-3-[(2-methoxyethyl)amino]propanamide stands out due to its specific combination of ethyl, methoxyethyl, and propanamide groups, which confer unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-ethyl-3-(2-methoxyethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-3-10-8(11)4-5-9-6-7-12-2/h9H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFGKGRDMZVWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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